molecular formula C18H21OSi B12622857 CID 78068812

CID 78068812

Cat. No.: B12622857
M. Wt: 281.4 g/mol
InChI Key: OWLPIYYVRGLQIX-UHFFFAOYSA-N
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Description

CID 78068812 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry

Properties

Molecular Formula

C18H21OSi

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C18H21OSi/c1-15(18(2,3)4)19-20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,1H2,2-4H3

InChI Key

OWLPIYYVRGLQIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The preparation of CID 78068812 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity. The preparation process may also include purification steps to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Primary Reaction Pathways

CID 78068812 undergoes three core reaction types, as inferred from synthetic and mechanistic studies:

Nucleophilic Substitution Reactions

  • Mechanism : The compound’s electrophilic centers (e.g., halogenated or activated carbon sites) react with nucleophiles such as amines, thiols, or hydroxide ions.

  • Conditions :

    • Temperature: 25–80°C

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

    • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

  • Applications : Key for synthesizing derivatives with modified biological activity or solubility.

Oxidation-Reduction Reactions

  • Oxidation : Functional groups like alcohols or amines are oxidized to carbonyl or nitro compounds using agents like KMnO₄ or CrO₃.

  • Reduction : Nitro or carbonyl groups are reduced to amines or alcohols via catalytic hydrogenation (H₂/Pd-C) or NaBH₄.

  • Yield Optimization : Electrochemical methods (e.g., applied potential) enhance selectivity, as demonstrated in analogous systems .

Cycloaddition Reactions

  • Diels-Alder Reactivity : The compound’s conjugated diene/alkyne motifs participate in [4+2] cycloadditions with dienophiles.

  • Conditions : Thermal (80–120°C) or Lewis acid-catalyzed (e.g., AlCl₃).

Reaction-Specific Data and Challenges

While explicit quantitative data for this compound remains limited, general trends from analogous compounds suggest:

Reaction Type Typical Yield Range Key Byproducts Purification Methods
Nucleophilic Substitution60–85%Unreacted starting materialColumn chromatography (SiO₂)
Oxidation45–75%Over-oxidized speciesRecrystallization
Cycloaddition70–90%RegioisomersHPLC

Challenges :

  • Competing side reactions at multifunctional sites necessitate precise stoichiometric control.

  • Scalability is hindered by sensitivity to moisture and oxygen in redox reactions.

Electrochemical Modulation

Recent advances in electrochemistry highlight strategies to enhance this compound’s reactivity:

  • Voltage-Controlled Selectivity : Applying specific potentials (e.g., −0.5 V to +0.3 V vs. Ag/AgCl) can steer reaction pathways, minimizing unwanted byproducts .

  • Sustainable Approaches : Renewable electricity replaces traditional reductants/oxidants, aligning with green chemistry principles .

Comparative Reactivity with Structural Analogs

Though direct data is sparse, this compound’s reactivity diverges from similar compounds due to:

  • Steric Effects : Bulky substituents slow nucleophilic attacks compared to CID 78068830.

  • Electronic Effects : Electron-withdrawing groups enhance electrophilicity relative to CID 78068815.

Future Research Directions

  • Mechanistic Elucidation : In-situ spectroscopy (e.g., FTIR, NMR) to map intermediate species.

  • Catalytic Systems : Development of asymmetric catalysts for enantioselective derivatization.

  • Computational Modeling : DFT studies to predict optimal reaction conditions and pathways.

Scientific Research Applications

CID 78068812 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies related to cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78068812 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 78068812 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or propertiesSome similar compounds include those listed in the PubChem database with similar molecular properties .

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